4-ブロモ-5-フェニルイソキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

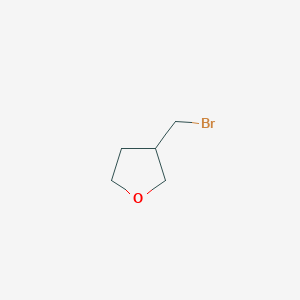

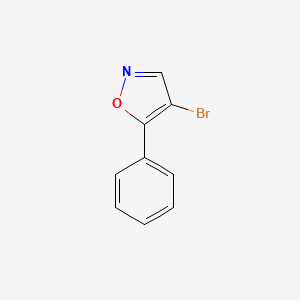

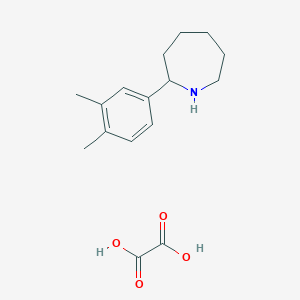

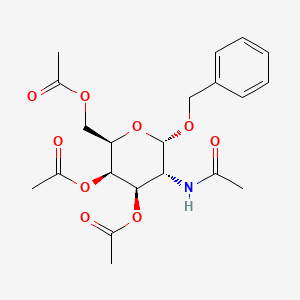

The compound "4-Bromo-5-phenyl-1,2-oxazole" is a brominated oxazole derivative, which is a class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a bromine atom and a phenyl group on the oxazole ring can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and material science.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of oxazolyl functionalized polymers using a related compound, 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole, in atom transfer radical polymerization (ATRP) reactions has been reported . This process involves the generation of a new oxazolyl initiator system and the polymerization of styrene to produce well-defined α-oxazolyl functionalized polystyrene. Similarly, the synthesis of 4-bromomethyl-2-chlorooxazole, a versatile oxazole cross-coupling unit, has been described, which allows for the selective synthesis of 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical investigations, including HOMO and LUMO analysis, to determine charge transfer within the molecule and NBO analysis to analyze the stability arising from hyper-conjugative interactions . The crystal structure of a related benzodiazepinooxazole derivative has been determined, providing insights into the orientation of substituents with respect to the oxazole ring .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The regioselective C-4 bromination of oxazoles has been explored, leading to the synthesis of 4-bromo-5-(thiophen-2-yl)oxazole, which can further participate in Suzuki-Miyaura and Negishi coupling reactions . Additionally, the reactivity of oxazole derivatives has been studied in the context of nucleophilic ring-opening reactions followed by 5-endo cyclization to synthesize various 2-phenyl-3,4-substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The synthesis and characterization of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed the presence of intramolecular hydrogen bonds and intermolecular interactions, which were analyzed using Hirschfeld surface analysis . The study of a furan-2(5H)-one derivative provided insights into the molecule's shape and properties within its crystalline environment, as well as its chemical reactivity properties through Conceptual Density Functional Theory (CDFT) .

科学的研究の応用

創薬

イソキサゾールは、市販されている多くの医薬品に共通に見られる5員環複素環系です . 創薬研究において重要な部分構造として使用されています . イソキサゾールの基本構造は、抗癌、抗酸化、抗菌、抗微生物など、さまざまな生物活性を示すことが判明しています .

生物活性

官能基化されたイソキサゾール骨格は、抗癌、潜在的なHDAC阻害剤、抗酸化、抗菌、抗微生物活性など、さまざまな生物活性を示します . 文献調査の結果、イソキサゾール環へのさまざまな基の置換が、異なる活性を付与することが明らかになりました .

治療の可能性

イソキサゾールは、隣接する位置に酸素原子と窒素原子を1つずつ持つ、重要な5員環複素環系のファミリーを構成しており、その広範な生物活性と治療の可能性から、非常に重要です . 鎮痛剤、抗炎症剤、抗癌剤、抗微生物剤、抗ウイルス剤、抗けいれん剤、抗うつ剤、免疫抑制剤として、顕著な可能性を秘めています .

COX-1阻害

Vitaleらは、[3-(5-クロロフラン-2-イル)-5-メチル-4-フェニルイソキサゾール]という、高選択的なCOX-1阻害剤を新たに設計・合成しました . COX-1阻害は、癌や神経炎症に由来する神経変性疾患に対する有望な治療戦略と考えられています .

電気化学的アセンブリ

この4成分ドミノ反応は、イソキサゾールを構築するための強力で適応性の高い経路であり、さまざまな複素環系化合物の作成の可能性を秘めています . この4成分マルチコンポーネントドミノ反応の応用は、創薬と材料科学の分野において有望な影響を与えています .

Safety and Hazards

特性

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQYKVNIGKUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559367 |

Source

|

| Record name | 4-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10557-73-0 |

Source

|

| Record name | 4-Bromo-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)

![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)